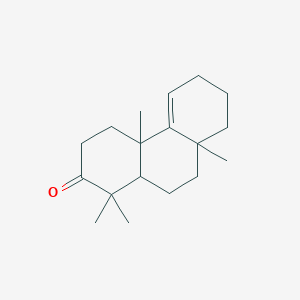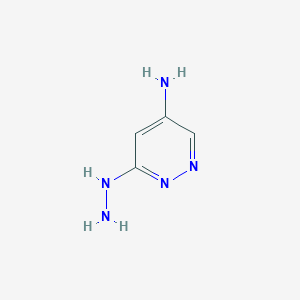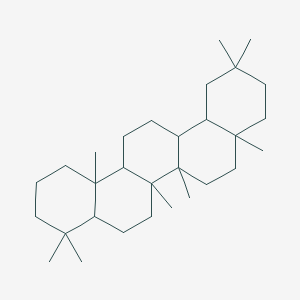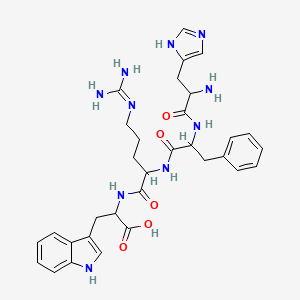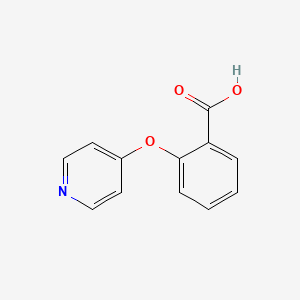
Einecs 222-115-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 222-115-7, also known as Potassium thiocyanate, is a chemical compound with the molecular formula KSCN. It is a colorless, crystalline salt that is highly soluble in water. Potassium thiocyanate is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Potassium thiocyanate can be synthesized through the reaction of potassium cyanide (KCN) with sulfur or sulfur dioxide (SO2). The reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product. The general reaction is as follows:
KCN+S→KSCN
Alternatively, potassium thiocyanate can be produced by reacting potassium hydroxide (KOH) with ammonium thiocyanate (NH4SCN):
KOH+NH4SCN→KSCN+NH3+H2O
Industrial Production Methods
In industrial settings, potassium thiocyanate is often produced by the reaction of potassium carbonate (K2CO3) with hydrogen cyanide (HCN) and sulfur. This method allows for large-scale production of the compound, which is then purified and crystallized for various applications.
化学反応の分析
Types of Reactions
Potassium thiocyanate undergoes several types of chemical reactions, including:
Oxidation: Potassium thiocyanate can be oxidized to form potassium sulfate (K2SO4) and carbon disulfide (CS2).
Reduction: It can be reduced to form potassium sulfide (K2S) and hydrogen cyanide (HCN).
Substitution: Potassium thiocyanate can participate in substitution reactions, where the thiocyanate ion (SCN-) is replaced by other anions or cations.
Common Reagents and Conditions
Common reagents used in reactions with potassium thiocyanate include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving potassium thiocyanate include potassium sulfate, carbon disulfide, potassium sulfide, and hydrogen cyanide. These products have various industrial and scientific applications.
科学的研究の応用
Potassium thiocyanate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in chemical synthesis and analysis, particularly in the detection of iron ions (Fe3+) through the formation of a red-colored complex.
Biology: Potassium thiocyanate is used in biochemical assays and as a denaturant for proteins.
Medicine: It has applications in medical diagnostics, particularly in the determination of thyroid function.
Industry: Potassium thiocyanate is used in the production of herbicides, fungicides, and as a corrosion inhibitor in metalworking.
作用機序
The mechanism of action of potassium thiocyanate involves its ability to form complexes with metal ions. The thiocyanate ion (SCN-) acts as a ligand, binding to metal ions and forming stable complexes. This property is utilized in various analytical and industrial applications, such as the detection of iron ions and the inhibition of metal corrosion.
類似化合物との比較
Potassium thiocyanate can be compared with other thiocyanate salts, such as sodium thiocyanate (NaSCN) and ammonium thiocyanate (NH4SCN). While these compounds share similar chemical properties, potassium thiocyanate is unique in its higher solubility in water and its specific applications in industrial processes. Other similar compounds include:
Sodium thiocyanate (NaSCN): Used in textile processing and as a reagent in chemical synthesis.
Ammonium thiocyanate (NH4SCN): Used in photographic processing and as a precursor in the synthesis of other chemicals.
Potassium thiocyanate stands out due to its specific applications in corrosion inhibition and its role in medical diagnostics.
特性
CAS番号 |
3352-23-6 |
|---|---|
分子式 |
C20H25N10O11P |
分子量 |
612.4 g/mol |
IUPAC名 |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35) |
InChIキー |
LWBLDUTUVIXFJE-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


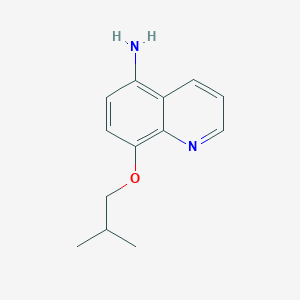
![2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12108395.png)

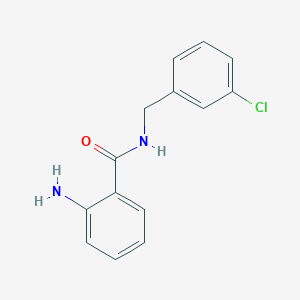
![(Cyclopropylmethyl)[(2-ethoxyphenyl)methyl]amine](/img/structure/B12108400.png)

